(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride
Overview
Description
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C9H11NO2·2HCl. It is a derivative of benzo[b][1,4]dioxin, featuring a methanamine group attached to the 5-position of the dihydrobenzo[b][1,4]dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, typically involving the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-5-ylmethanol with ammonia under acidic conditions. The reaction conditions include the use of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the amine group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves the optimization of reaction conditions to achieve high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of halogenated derivatives or alkylated products.
Scientific Research Applications
(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for treating diseases such as cancer and neurological disorders.
Industry: The compound is used in the chemical industry for the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzo[b][1,4]dioxin derivatives
Various amine-containing heterocycles
Other dihydrobenzo[b][1,4]dioxin derivatives
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-5-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.2ClH/c10-6-7-2-1-3-8-9(7)12-5-4-11-8;;/h1-3H,4-6,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVHPRBWRLRJJDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC=C2O1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20677637 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240529-26-3 | |
Record name | 1-(2,3-Dihydro-1,4-benzodioxin-5-yl)methanamine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20677637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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